2-(sec-butylthio)-1H-benzo[d]imidazole
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Overview
Description
2-(sec-butylthio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. The presence of the sec-butylthio group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Imidazole and benzimidazole rings, which are key components of this compound, are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . These heterocycles are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It is known that imidazole and benzimidazole derivatives interact with their targets in a way that results in a broad spectrum of bioactivities . The specific interactions and resulting changes would depend on the exact nature of the targets and the biochemical context.
Biochemical Pathways
Imidazole and benzimidazole derivatives are known to influence a wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Imidazole and benzimidazole derivatives are known to exhibit a broad spectrum of bioactivities . The specific effects would depend on the exact nature of the targets and the biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with sec-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of environmentally benign solvents and catalysts is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(sec-butylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sec-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the sec-butylthio group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(sec-butylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-benzo[d]imidazole
- 2-ethyl-1H-benzo[d]imidazole
- 2-propyl-1H-benzo[d]imidazole
Uniqueness
2-(sec-butylthio)-1H-benzo[d]imidazole is unique due to the presence of the sec-butylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8(2)14-11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGJJQFZVPHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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